Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate
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Overview
Description
Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate can be achieved through a multi-step process. One common method involves the reaction of ethyl 2-chloroacetate with 2-mercapto-4-amino-5-(ethoxycarbonyl)pyrimidine under basic conditions. The reaction typically proceeds as follows:
Step 1: Ethyl 2-chloroacetate is reacted with sodium ethoxide to form ethyl 2-ethoxyacetate.
Step 2: Ethyl 2-ethoxyacetate is then reacted with 2-mercapto-4-amino-5-(ethoxycarbonyl)pyrimidine in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antitrypanosomal and antiplasmodial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their cytotoxic properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of enzymes in protozoan parasites, leading to their death . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 2-(4-Amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio)acetic acid
- 5-(4-Ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
- 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Comparison: Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate is unique due to its specific substitution pattern on the pyrimidine ring. This substitution pattern can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Biological Activity
Structural Features and Potential Biological Activity
Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate contains several key structural elements that may contribute to its biological activity:
- Pyrimidine ring: The core pyrimidine structure is known for its diverse biological activities .
- Amino group: The 4-amino substituent on the pyrimidine ring may contribute to hydrogen bonding and influence the compound's interactions with biological targets.
- Ethoxycarbonyl group: This moiety can affect the compound's lipophilicity and potential for ester hydrolysis in biological systems.
- Thioacetate linkage: The sulfur-containing group may play a role in the compound's reactivity and binding properties.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound may exhibit the following biological properties:
Antimicrobial Activity
Pyrimidine derivatives have shown significant antimicrobial properties. For instance, structurally similar compounds have demonstrated activity against various pathogens:
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Compound 6i | Micrococcus luteus | 1.95-3.91 |
Compound 6i | Bacillus spp. | 3.91-15.62 |
Compound 7 | MRSA | 0.7-2.8 |
These results suggest that this compound may possess antimicrobial activity, particularly against gram-positive bacteria .
Antifungal Potential
Some pyrimidine-containing compounds have shown antifungal properties. For example:
Compound | Fungal Species | MIC (μg/mL) |
---|---|---|
Compound 15a-e | A. fumigatus | 13.6-20.3 |
Compound 15a-d | S. racemosum | 11.7-18.8 |
These findings indicate that this compound might exhibit antifungal activity, potentially against Aspergillus and other fungal species .
Enzyme Inhibition
Pyrimidine derivatives have been investigated for their ability to inhibit various enzymes. One notable example is the inhibition of tyrosinase:
Compound | IC50 (μM) |
---|---|
Compound 1 | 27.5 ± 2.93 |
Compound 9 | 10.3 ± 0.24 |
While these specific compounds differ from this compound, they suggest that our compound of interest may possess enzyme inhibitory properties, potentially affecting pathways involved in melanin production or other biological processes .
Structure-Activity Relationships
Research on related compounds has revealed some structure-activity relationships that may be relevant to this compound:
- The presence of electron-withdrawing or electron-donating groups on aromatic rings can significantly affect biological activity .
- Lipophilicity plays a crucial role in the compound's ability to interact with cellular targets .
- The nature of substituents on the pyrimidine ring can greatly influence the compound's potency and specificity .
Future Research Directions
To fully elucidate the biological activity of this compound, several research avenues should be pursued:
- In vitro screening against a panel of microbial pathogens to determine its antimicrobial spectrum.
- Enzyme inhibition assays to identify potential molecular targets.
- Structure-activity relationship studies to optimize its biological properties.
- In vivo toxicity and pharmacokinetic studies to assess its potential as a drug candidate.
Properties
Molecular Formula |
C10H13N3O4S |
---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
ethyl 4-amino-2-(2-methoxy-2-oxoethyl)sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H13N3O4S/c1-3-17-9(15)6-4-12-10(13-8(6)11)18-5-7(14)16-2/h4H,3,5H2,1-2H3,(H2,11,12,13) |
InChI Key |
BXTBWIRROFBJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)OC |
solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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